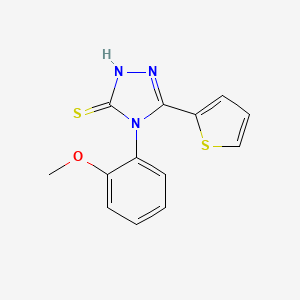

4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS2/c1-17-10-6-3-2-5-9(10)16-12(14-15-13(16)18)11-7-4-8-19-11/h2-8H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPKVFOOVVIUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common method includes the reaction of thiophen-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with formamide to yield the triazole core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of substituted triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is studied for its potential biological activity. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and its role in the development of new therapeutic drugs. Its ability to modulate biological pathways makes it a valuable tool in pharmaceutical research.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new products with enhanced performance and durability.

Mechanism of Action

The mechanism by which 4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 2-methoxyphenyl group in the target compound distinguishes it from analogs with 4-methoxyphenyl (e.g., compound 4 in ), which exhibit higher melting points (155–200°C) due to enhanced crystallinity from para-substitution .

- Thiophene at the 5-position (target compound) enhances π-π stacking interactions in biological systems compared to phenyl (compound 4) or nitrophenyl (compound in ) .

Schiff base derivatives (e.g., ) demonstrate improved antimicrobial and anticancer activities due to imine-linked pharmacophores .

Antiviral Activity

The coumarin-triazole-thiophene hybrid derived from the target compound exhibits strong binding to SARS-CoV-2 Papain-like protease (PLpro) with a docking score of −8.2 kcal/mol, outperforming analogs without thiophene . This is attributed to thiophene’s sulfur atom forming hydrogen bonds with PLpro’s catalytic cysteine .

Anticancer Activity

Schiff base metal complexes (e.g., Co(II) and Ni(II) derivatives of triazole-thiols) show moderate to significant inhibition (40–75%) against MCF-7 and Hep-G2 cell lines .

Antimicrobial Activity

- 4-(4-Ethoxyphenyl)-5-(4-MeOPh)-4H-1,2,4-triazole-3-thiol exhibits broad-spectrum antifungal activity (MIC = 8–32 µg/mL) against Candida albicans .

- 5-(4-Nitrophenyl)-4-(4-phenoxybenzylideneamino)-4H-1,2,4-triazole-3-thiol shows potent antibacterial effects (MIC = 4 µg/mL) against Staphylococcus aureus due to the nitro group’s electron-withdrawing effects .

Physicochemical and ADMET Properties

- LogP Values : The target compound has a predicted LogP of 2.8 (indicating moderate lipophilicity), whereas coumarin hybrids (e.g., ) have higher LogP (~3.5) due to the hydrophobic coumarin moiety .

- ADMET : The coumarin hybrid derived from the target compound exhibits high gastrointestinal absorption but low blood-brain barrier penetration , reducing neurotoxicity risks . In contrast, Schiff base derivatives with nitro groups (e.g., ) may have higher toxicity (class 3–4) .

Biological Activity

4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on various research findings.

- Molecular Formula : C₁₃H₁₁N₃OS₂

- Molecular Weight : 275.37 g/mol

- CAS Number : 380574-16-3

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study demonstrated that various synthesized S-substituted derivatives showed activity against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 31.25 - 62.5 |

| Staphylococcus aureus | 31.25 - 62.5 |

| Pseudomonas aeruginosa | 62.5 - 125 |

| Candida albicans | 31.25 - 62.5 |

These findings suggest that the structural modifications on the sulfur atom did not significantly alter the antimicrobial efficacy of the compounds .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The compound has shown promising results in inhibiting cancer cell proliferation. Notably, it was tested against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma (IGR39) | 10.0 |

| Triple-negative breast cancer (MDA-MB-231) | 15.0 |

| Pancreatic carcinoma (Panc-1) | 12.0 |

The selectivity of these compounds towards cancer cells indicates their potential as therapeutic agents. The study highlighted that certain derivatives exhibited higher cytotoxicity towards melanoma cells compared to other types .

Enzyme Inhibition

1,2,4-triazole derivatives are known for their ability to inhibit various enzymes due to their structural characteristics that facilitate interactions with enzyme active sites. Some key enzymes targeted include:

- Aromatase

- Cholinesterase

- Carbonic anhydrase

The presence of the triazole moiety allows for the formation of hydrogen bonds with these enzymes, enhancing inhibitory activity .

Case Studies

-

Synthesis and Biological Evaluation :

A study synthesized several derivatives of triazole and evaluated their biological activities. The results indicated that modifications at specific positions on the triazole ring could enhance antimicrobial and anticancer properties significantly. -

Molecular Docking Studies :

Molecular docking studies have been conducted to predict binding affinities and interactions with target enzymes and receptors. These studies support the hypothesis that structural variations in triazole compounds can lead to improved biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.